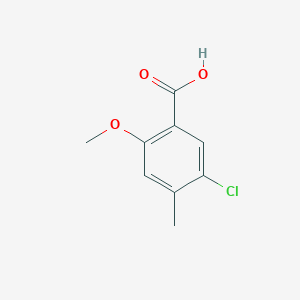

5-Chloro-2-methoxy-4-methylbenzoic acid

Descripción

Historical Context and Evolution of Research Perspectives on Benzoic Acid Derivatives

The journey of benzoic acid derivatives began with the isolation of benzoic acid itself from gum benzoin (B196080) in the 16th century. Early research focused on understanding its fundamental properties and structure. The first industrial synthesis of benzoic acid involved the chlorination of toluene (B28343), which often resulted in chlorinated benzoic acid derivatives, marking an early, albeit sometimes unintentional, foray into substituted benzoic acids. chemicalbook.comcambridge.org Over time, the focus of research expanded from the parent molecule to its many derivatives, as chemists began to understand that the addition of various functional groups to the benzene (B151609) ring could dramatically alter the compound's physical, chemical, and biological properties. This realization opened up a vast field of study, with researchers exploring how different substituents, and their positions on the aromatic ring, could be used to tailor molecules for specific purposes.

Significance of Substituted Benzoic Acids in Contemporary Organic Chemistry

Substituted benzoic acids are fundamental building blocks in modern organic chemistry. The presence of different substituents on the aromatic ring, such as halogens, alkyl, and alkoxy groups, can profoundly influence the molecule's reactivity, acidity, and biological activity. For instance, the position and nature of these substituents can direct further chemical reactions, allowing for the synthesis of complex molecules.

In medicinal chemistry, the benzoic acid scaffold is a common feature in many pharmaceutical compounds. hmdb.ca The substituents on the ring are crucial for determining how the molecule interacts with biological targets. Similarly, in agrochemical research, substituted benzoic acids have been investigated for their herbicidal properties, with the type and placement of substituents affecting their efficacy and selectivity. cambridge.orggoogle.com The ability to systematically modify the structure of benzoic acid and observe the corresponding changes in its properties makes this class of compounds a vital tool for developing new materials and biologically active agents.

Overview of Research Domains for 5-Chloro-2-methoxy-4-methylbenzoic acid

Direct and extensive research specifically on 5-Chloro-2-methoxy-4-methylbenzoic acid is limited in publicly available scientific literature. However, its structural motifs suggest its primary relevance as a chemical intermediate in the synthesis of more complex molecules. The presence of chloro, methoxy (B1213986), and methyl groups on the benzoic acid core makes it a tailored building block.

Research on closely related compounds provides context for its potential areas of application. For instance, various substituted chloro-methoxybenzoic acids are used in the development of pharmaceuticals and agrochemicals. chemimpex.comgoogle.com Specifically, derivatives of 5-chloro-2-methoxybenzoic acid have been investigated. For example, its methyl ester, methyl 5-chloro-2-methoxybenzoate, has been noted to inhibit certain behaviors in ticks, suggesting potential applications in veterinary or agricultural science. sigmaaldrich.com Furthermore, amide derivatives of 5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their potential as anti-cancer agents. While this research does not directly involve 5-Chloro-2-methoxy-4-methylbenzoic acid, it highlights the research interest in the broader class of 5-chloro-2-methoxybenzoic acid derivatives.

The synthesis of related brominated analogs, such as 5-bromo-2-methoxy-4-methylbenzoic acid, has been documented, indicating that this substitution pattern is of interest to synthetic chemists, likely for creating libraries of compounds for screening in drug discovery or agrochemical research. chemicalbook.com

Physicochemical Properties of a Closely Related Compound: 5-Chloro-2-methoxybenzoic acid

Since detailed experimental data for 5-Chloro-2-methoxy-4-methylbenzoic acid is not widely available, the properties of the closely related 5-Chloro-2-methoxybenzoic acid are presented below for contextual reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO₃ | sigmaaldrich.com |

| Molecular Weight | 186.59 g/mol | sigmaaldrich.com |

| Melting Point | 98-100 °C | sigmaaldrich.com |

| CAS Number | 3438-16-2 | sigmaaldrich.com |

Spectroscopic Data for a Closely Related Compound: Methyl 5-chloro-2-methoxybenzoate

Spectroscopic data for the methyl ester of 5-chloro-2-methoxybenzoic acid is available and provides insight into the structural characterization of this class of compounds.

| Spectroscopic Data | Description | Reference |

| ¹H NMR | Spectral data available. | chemicalbook.com |

| ¹³C NMR | Spectral data available. | chemicalbook.com |

| Mass Spectrometry | Spectral data available. | nih.gov |

| IR Spectrum | Spectral data available. | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKNIGFRIFWPQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277863 | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28478-41-3 | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28478-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatives and Analogs of 5 Chloro 2 Methoxy 4 Methylbenzoic Acid: Synthesis and Characterization

Design Principles for Novel 5-Chloro-2-methoxy-4-methylbenzoic Acid Analogs

The design of new analogs of 5-chloro-2-methoxy-4-methylbenzoic acid is guided by established principles of medicinal and materials chemistry. The core idea often involves retaining a key structural motif responsible for a desired interaction while modifying other parts of the molecule to enhance potency, selectivity, or physical properties. For instance, in the development of biologically active agents, the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone has been preserved while introducing various purine (B94841) derivatives to the methyl group of the 4-methylbenzamide (B193301) portion. nih.gov This strategy aims to create new protein kinase inhibitors by leveraging the established binding mode of the core structure. nih.gov

Another key design principle involves isosteric and bioisosteric replacements. For example, replacing an intramolecular hydrogen bond with a more stable sulfur-oxygen interaction has been explored in related benzoic acid derivatives to generate novel FTO inhibitors. researchgate.net This approach can lead to compounds with improved pharmacological profiles. Furthermore, the introduction of different substituents on the aromatic ring or modification of the carboxylic acid group to esters or amides allows for the fine-tuning of electronic properties, lipophilicity, and hydrogen-bonding capabilities, which are critical for modulating interactions with specific targets.

Synthesis of Substituted Benzoic Acid Esters and Amides derived from 5-Chloro-2-methoxy-4-methylbenzoic acid

The carboxylic acid group of 5-chloro-2-methoxy-4-methylbenzoic acid is a prime site for derivatization to form esters and amides. These reactions are typically straightforward and allow for the introduction of a wide variety of substituents.

Esterification: The synthesis of methyl esters is a common first step in many synthetic routes. For example, methyl 5-chloro-2-methoxybenzoate can be prepared by reacting 5-chlorosalicylic acid with a methylating agent. google.com A general method for preparing aromatic methyl methoxycarboxylates involves the use of dimethyl sulphate in an aqueous solution. google.com

Amidation: Amide derivatives are frequently synthesized to explore their biological activities. A general and efficient method for amide bond formation involves the in situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine, which then activate the carboxylic acid for reaction with a primary or secondary amine. nih.gov This method is applicable to a wide range of aliphatic, benzylic, and aromatic carboxylic acids. nih.gov

For instance, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized by first converting 5-chloro-2-methoxybenzoic acid to an intermediate amide, 5-chloro-2-methoxy-N-phenylbenzamide, using ethyl chloroformate and aniline. researchgate.net This intermediate was then chlorosulfonated and subsequently reacted with various amines to yield the final products. researchgate.net

Table 1: Examples of Synthesized Esters and Amides

| Derivative Name | Starting Material | Reagents and Conditions | Reference |

| Methyl 5-chloro-2-methoxybenzoate | 5-chlorosalicylic acid | Methylation | google.com |

| N-Benzyl-4-methoxybenzamide | 4-methoxy-benzoic acid | Triphenylphosphine, N-chlorophthalimide, benzylamine, toluene (B28343) | nih.gov |

| 5-Chloro-2-methoxy-N-phenylbenzamide | 5-chloro-2-methoxybenzoic acid | Aniline, triethylamine, ethylchloroformate, DCM, rt, 3 h | researchgate.net |

| p-(2-{5-chloro-2-methoxybenzamido}ethyl)-benzene sulfonamide | Methyl-5-chloro-2-methoxybenzoate | Phenethylamine (B48288), followed by chlorosulfonation and aminolysis | google.com |

Synthesis of Aromatic Ring-Modified Derivatives of 5-Chloro-2-methoxy-4-methylbenzoic acid

Modification of the aromatic ring of 5-chloro-2-methoxy-4-methylbenzoic acid allows for the introduction of new functional groups that can significantly alter the compound's properties.

A key aromatic ring-modified derivative is 4-amino-5-chloro-2-methoxybenzoic acid. One synthetic route to this compound starts from p-aminosalicylic acid. google.com The process involves methylation with dimethyl sulfate (B86663), followed by chlorination with N-chlorosuccinimide. google.com The resulting intermediate is then de-esterified through alkaline hydrolysis and subsequently acidified to yield the final product. google.com Another approach to synthesizing this amino derivative involves the direct chlorination of methyl 2-methoxy-4-aminobenzoate using iodobenzene (B50100) dichloride. googleapis.com

Further modifications can be made to the amino group. For example, 5-chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid has been synthesized, introducing an alkyne functional group onto the aromatic ring scaffold. uni.lu Additionally, the synthesis of 5-(chlorosulfonyl)-2-methoxy-4-methylbenzoic acid introduces a reactive chlorosulfonyl group, which can serve as a handle for further derivatization. uni.lu

Table 2: Examples of Aromatic Ring-Modified Derivatives

| Derivative Name | Starting Material | Key Transformation | Reference |

| 4-Amino-5-chloro-2-methoxybenzoic acid | p-Aminosalicylic acid | Methylation, Chlorination, Hydrolysis | google.com |

| Methyl 4-amino-5-chloro-2-methoxybenzoate | Methyl 2-methoxy-4-aminobenzoate | Chlorination with iodobenzene dichloride | googleapis.com |

| 5-Chloro-2-methoxy-4-(prop-2-ynamido)benzoic acid | Not specified | Introduction of a propargylamido group | uni.lu |

| 5-(Chlorosulfonyl)-2-methoxy-4-methylbenzoic acid | Not specified | Introduction of a chlorosulfonyl group | uni.lu |

Synthesis of Side-Chain Modified Analogs (e.g., Methoxy (B1213986) or Methyl Group Modifications)

Modifications to the methoxy and methyl side chains of 5-chloro-2-methoxy-4-methylbenzoic acid can also be used to create novel analogs. For instance, in the synthesis of related benzamide (B126) derivatives, the methyl group of a 4-methylbenzamide has been functionalized to link various purine derivatives, creating potential protein kinase inhibitors. nih.gov While specific examples for the direct modification of the methoxy or methyl group of 5-chloro-2-methoxy-4-methylbenzoic acid are less common in the provided context, general synthetic strategies for such transformations are well-established in organic chemistry.

For example, demethylation of the methoxy group would yield a hydroxyl group, as seen in the related compound 5-Chloro-2-hydroxy-4-methylbenzoic acid. sigmaaldrich.com This hydroxyl group could then be re-alkylated with different alkyl groups to generate a library of ether analogs. The methyl group could potentially be halogenated or oxidized to an aldehyde or carboxylic acid, providing further points for diversification.

Structure-Activity Relationship Studies for Non-Biological Applications of Derivatives (e.g., Non-Linear Optical Materials)

While much of the research on benzoic acid derivatives focuses on biological applications, their structural features also make them candidates for materials science applications. The arrangement of electron-donating and electron-withdrawing groups on the aromatic ring, a key feature of many 5-chloro-2-methoxy-4-methylbenzoic acid analogs, can give rise to interesting electronic and optical properties.

Structure-activity relationship (SAR) studies are crucial for optimizing these properties. For example, in the context of protein kinase inhibitors, which can be considered a non-biological application in terms of material design principles, SAR studies have shown that the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of a 4-(thiazol-5-yl)benzoic acid scaffold maintained potent inhibitory activity. nih.gov Such studies, which systematically vary substituents and analyze the impact on a specific property, are essential for the rational design of new materials. The principles of these SAR studies are transferable to the design of derivatives of 5-chloro-2-methoxy-4-methylbenzoic acid for applications such as non-linear optical materials, where the molecular hyperpolarizability is highly dependent on the electronic nature and spatial arrangement of substituents on the aromatic core.

Industrial and Advanced Chemical Applications of 5 Chloro 2 Methoxy 4 Methylbenzoic Acid

Role as a Key Building Block in Complex Organic Synthesis

5-Chloro-2-methoxy-4-methylbenzoic acid serves as a fundamental molecular scaffold for the construction of more complex chemical structures. Its carboxylic acid group provides a reactive handle for a multitude of chemical reactions, including esterification and amidation, while the substituted aromatic ring can undergo further functionalization.

While many of its derivatives are prominent in the pharmaceutical industry, the core structure of 5-Chloro-2-methoxy-4-methylbenzoic acid is instrumental in the synthesis of various fine chemical intermediates. A key transformation involves the conversion of the methyl group to an amino group, typically through a nitration and subsequent reduction process. This yields aminobenzoic acid derivatives that are crucial for producing a class of gastroprokinetic agents. For instance, the structurally related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, is a well-documented intermediate for drugs such as Cisapride, Metoclopramide, and Clobopride. google.combiosynth.com The synthesis of this amino derivative often starts from different precursors like p-aminosalicylic acid, but the pathway from a toluic acid derivative via nitration and reduction is a standard industrial process, highlighting the potential of 5-Chloro-2-methoxy-4-methylbenzoic acid as a starting material. google.comgoogle.com

The general synthetic pathway from a methyl-substituted benzoic acid to an amino-substituted one is a foundational process in industrial chemistry. A representative example is the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid from m-toluic acid, which involves a sequential nitration, hydrogenation reduction, and chlorination. google.com This established methodology underscores the role of the target compound's methyl group as a synthetic equivalent of an amino group, making it a key precursor for a variety of complex amide and heterocyclic fine chemicals.

The structural framework of 5-Chloro-2-methoxy-4-methylbenzoic acid is highly relevant to the agrochemical sector, particularly in the development of modern insecticides. The benzamide (B126) scaffold, which can be synthesized from this benzoic acid, is a core component of several active pesticidal compounds. For example, a key intermediate for a class of anthranilic diamide (B1670390) insecticides is 2-amino-5-chloro-N,3-dimethylbenzamide. google.com Patents reveal that this intermediate is prepared from precursors like 5-chloro-2-[(ethoxy-carbonyl)amino]-3-methylbenzoic acid, a compound directly related to the target molecule. google.com

Furthermore, the isoxazoline (B3343090) class of compounds has emerged as a significant area in pesticide discovery, known for their potent insecticidal properties targeting the GABA-gated chloride channels in insects. nih.govsci-hub.se These five-membered heterocyclic compounds can be synthesized from a variety of precursors, including α,β-unsaturated carbonyl compounds which, in turn, can be derived from substituted benzoic acids. A recent review highlights that isoxazoline derivatives are a major focus of research in pesticide discovery. nih.gov The synthesis of pesticidal isoxazolines often involves complex multi-step processes where substituted benzoic acids are key starting materials. For instance, a patented method describes the production of 4-(5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid, a compound with clear structural relations to the target acid, demonstrating the utility of this chemical family in creating potent agrochemicals.

| Precursor/Intermediate | Target Agrochemical Class | Synthetic Role | Reference |

|---|---|---|---|

| 5-chloro-2-[(ethoxy-carbonyl)amino]-3-methylbenzoic acid | Anthranilic Diamide Insecticides | Precursor to 2-amino-5-chloro-N,3-dimethylbenzamide intermediate | google.com |

| 4-(3-(3,5-dichlorophenyl)-4,4,4-trifluoro-2-butenoyl)-2-methylbenzoic acid | Isoxazoline Pesticides | Starting material for the synthesis of isoxazoline-functionalized benzoic acids |

The synthesis of organic dyes often relies on aromatic intermediates that can be diazotized and coupled to form chromophoric azo compounds. While direct application of 5-Chloro-2-methoxy-4-methylbenzoic acid in commercial dyes is not widely documented, its amino derivative, 4-amino-5-chloro-2-methoxybenzoic acid, is a candidate for such processes. The presence of substituents like chloro (Cl) and methoxy (B1213986) (-OCH₃) groups, known as auxochromes, can modulate the color and properties of a dye.

The utility of 5-Chloro-2-methoxy-4-methylbenzoic acid extends into material science, primarily through its role as a precursor to isoxazoline-containing molecules. Beyond their pesticidal activity, isoxazolines are noted for having excellent optoelectronic properties, making them valuable in the field of materials. nih.gov These properties are being explored for applications in organic electronics.

The synthesis of functional materials often involves the precise tuning of molecular structures to achieve desired electronic and photophysical properties. For example, organic dyes for dye-sensitized solar cells (DSSCs) are designed with specific electron-donating and accepting groups to optimize light absorption and electron transfer. researchgate.net The synthesis of such materials often starts with versatile building blocks that can be readily modified. The rhodium-catalyzed annulation of alkoxy-substituted benzoic acids to form isocoumarins is one such pathway that creates complex heterocyclic systems with potential applications in materials science. mdpi.com The ability to construct such systems from benzoic acid precursors like 5-Chloro-2-methoxy-4-methylbenzoic acid opens avenues for creating novel polymers and organic electronic materials.

Novel Synthetic Methodologies Employing 5-Chloro-2-methoxy-4-methylbenzoic acid as a Substrate

Modern organic synthesis is continually seeking more efficient and selective methods for constructing complex molecules. Benzoic acid derivatives, including 5-Chloro-2-methoxy-4-methylbenzoic acid, are valuable substrates in these developing methodologies.

One significant area of research is the transition metal-catalyzed C-H activation and annulation of benzoic acids. For example, rhodium-catalyzed oxidative coupling of alkoxy-substituted benzoic acids with alkynes provides a route to synthesize isocoumarins. mdpi.com This reaction demonstrates how the inherent structure of the benzoic acid can direct the formation of new carbon-carbon bonds, leading to complex heterocyclic products. The study highlights that the regioselectivity of the annulation is influenced by the steric and electronic effects of the substituents on the benzoic acid ring, such as the methoxy group. mdpi.com

Another important synthetic transformation is the conversion of benzoic acids into benzamides, which are key intermediates in many fields. The synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, an agrochemical precursor, involves the initial conversion of a protected aminomethylbenzoic acid into a benzoxazinone, which is then reacted with an amine. google.com This methodology showcases the use of the benzoic acid moiety to construct heterocyclic intermediates that facilitate the final amidation step.

| Methodology | Substrate Class | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Annulation | Alkoxy-substituted benzoic acids | Isocoumarins | C-H activation and coupling with alkynes; regioselectivity influenced by substituents. | mdpi.com |

| Benzoxazinone Formation and Aminolysis | Substituted 2-aminobenzoic acids | Substituted Benzamides | Formation of a heterocyclic intermediate to facilitate amidation for agrochemical synthesis. | google.com |

| 1,3-Dipolar Cycloaddition | Derivatives of benzoic acids (e.g., chalcones) | Isoxazolines | Reaction with hydroxylamine (B1172632) or nitrile oxides to form five-membered heterocycles for pesticides and materials. | nih.govsci-hub.se |

Patent Landscape Analysis of Non-Medical Applications of the Compound

The patent landscape for 5-Chloro-2-methoxy-4-methylbenzoic acid and its close derivatives reveals significant activity in the agrochemical sector, distinct from its well-established role in pharmaceuticals. The primary non-medical application area is in the development of insecticides.

Patents have been granted for processes to produce benzamide-based insecticides, which rely on intermediates structurally related to the target compound. For example, U.S. Patent US8153844B2 discloses a method for preparing 2-amino-5-chloro-N,3-dimethylbenzamide, a crucial component for certain pesticides. google.com The claims in this patent cover the specific synthetic steps starting from a substituted 2-aminobenzoic acid derivative, highlighting the industrial importance of this class of molecules for crop protection.

The growing field of isoxazoline insecticides is also reflected in the patent literature. While many patents focus on the final products and their formulations, the underlying synthesis often involves novel intermediates derived from substituted aromatic compounds. The WIPO patent database contains numerous entries for isoxazoline structures and their synthesis, indicating a competitive and innovative landscape. nih.govnih.gov The exploration of these compounds for non-pesticidal applications, such as in material science, represents an emerging area of intellectual property. The dual-use nature of isoxazolines—as both pesticides and materials with optoelectronic properties—suggests that future patents may claim applications in diverse technological fields. nih.gov

Future Research Directions and Emerging Trends for 5 Chloro 2 Methoxy 4 Methylbenzoic Acid

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules like 5-Chloro-2-methoxy-4-methylbenzoic acid is undergoing a paradigm shift, moving away from traditional batch processes towards more sustainable and efficient methodologies. Key trends shaping this evolution include green chemistry and flow chemistry. cas.org The goal is to develop synthetic pathways that are not only high-yielding but also minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Future research will likely focus on:

Catalytic Systems: Investigating novel catalysts, including enzyme catalysis, to improve reaction selectivity and reduce the need for stoichiometric reagents. cas.org

Flow Chemistry: Adapting and optimizing synthetic steps for continuous flow reactors. acs.org This technology offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and potential for automated, high-throughput synthesis. acs.orgrsc.org

Green Solvents: Exploring the use of greener solvents or solvent-free reaction conditions to lessen the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry.

Table 1: Emerging Sustainable Synthesis Strategies

| Strategy | Description | Potential Benefits for Synthesis |

| Enzyme Catalysis | Use of enzymes as biocatalysts to perform specific chemical transformations. cas.org | High selectivity, mild reaction conditions, reduced byproducts. |

| Photocatalysis | Using light to drive chemical reactions in the presence of a photocatalyst. cas.org | Access to unique reaction pathways, potential for using solar energy. |

| Flow Chemistry | Performing reactions in a continuous stream rather than a batch. acs.org | Improved heat and mass transfer, enhanced safety, ease of automation and scale-up. acs.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Rapid heating, reduced reaction times, often improved yields. |

Exploration of Novel Chemical Transformations and Derivatizations

The structural backbone of 5-Chloro-2-methoxy-4-methylbenzoic acid offers multiple sites for chemical modification, opening avenues for creating a diverse library of new chemical entities. The carboxylic acid group, the aromatic ring, and the existing substituents can all be targeted for transformation. Researchers are continually developing novel series of benzoic acid derivatives to explore their potential in various fields, including their use as scaffolds for compounds with biological activity. preprints.orgnih.gov

Future derivatization efforts could include:

Amide and Ester Formation: Converting the carboxylic acid group into a wide range of amides and esters to modify the compound's physicochemical properties. The synthesis of methyl esters of similar compounds is a common practice. nih.govsigmaaldrich.com

Ring Functionalization: Introducing additional substituents onto the benzene (B151609) ring to modulate electronic and steric properties.

Bioisosteric Replacement: Replacing functional groups (e.g., the carboxylic acid) with other groups that have similar physical or chemical properties to enhance desired characteristics.

Sulfonylation: As seen with related structures, the addition of a chlorosulfonyl group can create reactive intermediates for further synthesis. uni.lu

Table 2: Potential Derivatizations and Their Applications

| Derivative Class | Example Functional Group | Potential Application Area |

| Esters | Methyl Ester sigmaaldrich.com | Chemical synthesis intermediate. sigmaaldrich.com |

| Amides | N-Aryl Amides researchgate.net | Exploration of novel bioactive compounds. |

| Sulfonamides | -SO₂NHR uni.lu | Creation of new chemical scaffolds. |

| Amino Derivatives | -NH₂ biosynth.comfda.gov | Synthesis of receptor agonists or other targeted molecules. biosynth.com |

Advanced Characterization Techniques for Complex Structural Insights

A thorough understanding of a molecule's three-dimensional structure and electronic properties is fundamental to predicting its behavior and designing new applications. While standard techniques like NMR and IR spectroscopy remain crucial, future research will increasingly rely on more advanced and computationally integrated methods.

Key areas for advanced characterization include:

Crystallography: Obtaining single-crystal X-ray diffraction data to unequivocally determine the solid-state conformation and intermolecular interactions.

Advanced Mass Spectrometry: Techniques like Collision Cross Section (CCS) analysis can provide information about the size and shape of the molecule in the gas phase. uni.luuni.lu

Computational Chemistry: The use of Density Functional Theory (DFT) allows for the theoretical calculation of spectroscopic data (e.g., FT-IR and NMR) and electronic properties, such as HOMO-LUMO energy gaps, which can be compared with experimental results to gain deeper insight. researchgate.net

Table 3: Advanced Characterization Methods

| Technique | Type of Information Provided | Relevance to Research |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular packing. | Unambiguous structural confirmation and understanding of solid-state properties. |

| Collision Cross Section (CCS) Mass Spectrometry | Information on the ion's shape, size, and conformation in the gas phase. uni.lu | Provides an additional dimension of characterization beyond mass-to-charge ratio. |

| Density Functional Theory (DFT) | Theoretical prediction of molecular geometry, vibrational frequencies (IR), NMR chemical shifts, and electronic properties. researchgate.net | Complements experimental data and helps in interpreting complex spectra and reactivity. |

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in the chemical sciences, offering the potential to accelerate discovery and innovation. researchgate.net These computational approaches can analyze vast datasets to identify patterns and make predictions that are beyond human intuition. nih.govnih.gov

For 5-Chloro-2-methoxy-4-methylbenzoic acid, AI and ML could be applied to:

Predictive Modeling: Training ML models to predict the properties, activity, or toxicity of novel derivatives, thereby prioritizing which compounds to synthesize. nih.gov

Retrosynthesis Analysis: Using AI to propose novel and efficient synthetic routes to the target molecule or its derivatives. rsc.org

Reaction Optimization: Employing algorithms, such as Bayesian optimization, to rapidly identify the optimal conditions (e.g., temperature, catalyst loading, concentration) for a chemical reaction, saving time and resources. chimia.ch

De Novo Design: Generating entirely new molecular structures with desired properties based on learned chemical rules and patterns. nih.gov

Table 4: Applications of AI/ML in Chemical Research

| AI/ML Application | Description | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with a specific activity or property. nih.gov | Enables virtual screening and rational design of new derivatives. nih.gov |

| Automated Reaction Optimization | Using algorithms to explore a reaction space and find optimal conditions autonomously. chimia.ch | Accelerates process development and improves reaction efficiency. rsc.org |

| Predictive Synthesis | Training models to predict the most likely products and pathways of a given set of reactants and conditions. rsc.org | Aids in planning synthetic strategies and avoiding failed reactions. |

| Generative Models | Using deep learning, such as Recurrent Neural Networks (RNNs), to design novel molecules with specific target profiles. nih.gov | Accelerates the discovery of new chemical entities. nih.gov |

Expanding Non-Medical Application Domains

While many benzoic acid derivatives are explored for medicinal purposes, their chemical properties also make them suitable for a range of other applications. nih.gov Future research should actively investigate the potential of 5-Chloro-2-methoxy-4-methylbenzoic acid and its derivatives in non-medical fields.

One example from a related compound, Methyl 5-chloro-2-methoxybenzoate, shows it can inhibit copulatory behavior in the tick Ixodes ricinus. sigmaaldrich.com This points towards potential applications in:

Agrochemicals: Development of novel pesticides, herbicides, or plant growth regulators. The specific substitution pattern could be tuned to target specific pests or weeds while minimizing off-target effects.

Veterinary Science: Creation of agents to control parasites or pests affecting livestock and companion animals.

Material Science: Use as a monomer or building block for the synthesis of specialty polymers or functional materials with tailored properties such as thermal stability or specific reactivity.

Table 5: Potential Non-Medical Applications

| Application Domain | Potential Use | Rationale |

| Agrochemicals | Targeted pesticides or herbicides. | The structure could be optimized for specific biological targets in agricultural pests. |

| Veterinary Pest Control | Acaricides or insect behavior modifiers. sigmaaldrich.com | The demonstrated effect of a similar ester on ticks suggests potential in this area. sigmaaldrich.com |

| Specialty Polymers | Monomer for functional polymers. | The carboxylic acid provides a reactive handle for polymerization. |

| Chemical Synthesis | Versatile building block. | The compound can serve as a starting material for more complex, non-medical target molecules. |

Deeper Understanding of Environmental Metabolism and Bioremediation Potential

As with any synthetic chemical, understanding the environmental fate of 5-Chloro-2-methoxy-4-methylbenzoic acid is crucial. This includes studying its persistence, degradation pathways, and potential for bioaccumulation. A promising area of research is bioremediation, which uses microorganisms to break down environmental pollutants. nih.gov

Future research in this area should focus on:

Identifying Degradation Pathways: Investigating how the compound is broken down by microorganisms in soil and water. This involves identifying the metabolic intermediates and the enzymes responsible for the degradation cascade.

Isolating Microbes: Screening for and isolating specific strains of bacteria or fungi capable of using 5-Chloro-2-methoxy-4-methylbenzoic acid as a source of carbon. nih.gov

Metabolic Engineering: Genetically modifying known microbes to enhance their ability to degrade this specific compound or other chlorinated aromatic pollutants. nih.gov The presence of a chlorine atom on the aromatic ring is a key feature to target for initial enzymatic attack, a common strategy in the bioremediation of chlorinated xenobiotics.

Table 6: Research Areas in Environmental Metabolism and Bioremediation

| Research Area | Objective | Significance |

| Metabolic Pathway Elucidation | To map the step-by-step breakdown of the compound by microorganisms. nih.gov | Essential for assessing environmental persistence and designing effective remediation strategies. |

| Microbial Screening | To find naturally occurring bacteria or fungi that can metabolize the compound. nih.gov | Provides a source of effective and adapted organisms for bioremediation applications. |

| Enzyme Identification | To identify the specific enzymes (e.g., dehalogenases, oxygenases) that initiate and carry out the degradation. | Key to understanding the mechanism and for potential use in metabolic engineering. |

| Toxicity of Metabolites | To assess whether the breakdown products are more or less toxic than the parent compound. | Ensures that the bioremediation process leads to true detoxification of the environment. |

Conclusion and Research Outlook

Summary of Current Academic Understanding

The academic study of specifically 5-Chloro-2-methoxy-4-methylbenzoic acid is not extensively documented in readily available literature. However, a substantial body of research on substituted benzoic acids provides a strong framework for understanding its properties and reactivity.

Substituted benzoic acids are a class of organic compounds that have a carboxylic acid group attached to a benzene (B151609) ring, which also bears other functional groups. The nature and position of these substituents significantly influence the compound's physical and chemical properties, such as its acidity (pKa), solubility, and reactivity.

Key Structural Features and Predicted Properties:

The structure of 5-Chloro-2-methoxy-4-methylbenzoic acid includes a chlorine atom, a methoxy (B1213986) group, and a methyl group attached to the benzoic acid core.

The Carboxylic Acid Group: This functional group is responsible for the acidic nature of the molecule.

The Chlorine Atom: As an electron-withdrawing group, the chlorine atom increases the acidity of the benzoic acid.

The Methoxy Group: The methoxy group can act as an electron-donating group through resonance, which might slightly decrease the acidity compared to an unsubstituted benzoic acid. However, its position relative to the carboxylic acid is crucial.

The Methyl Group: The methyl group is a weak electron-donating group, which also influences the electronic environment of the benzene ring.

While specific experimental data for 5-Chloro-2-methoxy-4-methylbenzoic acid is sparse, its structural similarity to compounds used in the synthesis of pharmaceuticals and other biologically active molecules, such as derivatives of 4-Amino-5-chloro-2-methoxybenzoic acid, suggests its potential as a valuable chemical intermediate. google.combiosynth.com

Remaining Challenges and Open Questions

The limited specific research on 5-Chloro-2-methoxy-4-methylbenzoic acid presents several challenges and leaves many questions unanswered.

Synthesis and Characterization: A primary challenge is the development of efficient and selective synthetic routes. The synthesis of polysubstituted benzene rings with a specific substitution pattern can be complex, often requiring multiple steps with careful control of reaction conditions to avoid the formation of isomers. While general methods for the synthesis of substituted benzoic acids exist, optimizing a process for this particular molecule to achieve high yield and purity remains a key research question. For example, a known synthetic route for an isomer, 5-chloro-4-methoxy-2-methylbenzoic acid, starts from 1-(5-chloro-4-Methoxy-2-Methylphenyl)-ethanone. chemicalbook.com

Detailed Physicochemical Properties: There is a need for a thorough experimental characterization of its physicochemical properties. This includes precise measurements of its melting point, boiling point, solubility in various solvents, and importantly, its acid dissociation constant (pKa). This data is fundamental for any potential application.

Reactivity and Potential Applications: The reactivity of 5-Chloro-2-methoxy-4-methylbenzoic acid has not been extensively explored. Key questions include:

How does the specific arrangement of substituents affect the reactivity of the carboxylic acid group in esterification or amidation reactions?

Can the chlorine or methoxy groups be selectively targeted for further functionalization?

Does the compound exhibit any interesting biological activity itself, or can it serve as a precursor for biologically active molecules? Research on similar structures, like 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives, has shown anti-cancer properties, hinting at the potential of this chemical family. researchgate.net

Broader Implications for Chemical Science and Industry

Despite the current lack of specific data, the study and potential development of 5-Chloro-2-methoxy-4-methylbenzoic acid and its isomers have broader implications for both chemical science and various industries.

Advancement in Synthetic Chemistry: Addressing the challenges in the synthesis of specifically substituted aromatic compounds like this one drives innovation in synthetic methodologies. The development of novel catalytic systems and reaction pathways for the selective functionalization of benzene rings is a continuous goal in organic chemistry.

Pharmaceutical and Agrochemical Industries: Chlorinated and methoxylated benzoic acid derivatives are common structural motifs in many pharmaceutical and agrochemical compounds. nbinno.comoxy.comencyclopedia.pub For example, chlorinated phenols are used as antiseptics and in the synthesis of herbicides. encyclopedia.pub The specific substitution pattern of 5-Chloro-2-methoxy-4-methylbenzoic acid could offer a unique scaffold for the design of new drugs or pesticides with improved efficacy or novel mechanisms of action. The synthesis of methyl benzoate, an important chemical raw material, is also an area of active research. rsc.org

Materials Science: Substituted benzoic acids can be used as building blocks for more complex molecules, including polymers and liquid crystals. The specific stereoelectronic properties imparted by the chloro, methoxy, and methyl groups could be exploited to create materials with tailored properties. The study of co-crystal formation with other molecules is also an area of interest, particularly in the pharmaceutical industry for modifying the properties of active ingredients. rsc.org

Q & A

Q. What synthetic methodologies are commonly employed for 5-Chloro-2-methoxy-4-methylbenzoic acid, and how do reaction conditions affect yield?

The compound is synthesized through sequential functionalization of a benzoic acid scaffold. Key steps include:

- Methoxylation : Introduce the methoxy group using methylating agents (e.g., dimethyl sulfate) under alkaline conditions (pH 9–10) at 60–80°C.

- Chlorination : Achieved via electrophilic substitution using Cl₂ gas or SOCl₂ in the presence of AlCl₃ as a catalyst.

- Methylation : Friedel-Crafts alkylation or directed C-H activation with methyl iodide (Pd catalysis at 100°C for 12 hours improves regioselectivity >90%) .

Q. Which analytical techniques validate the structural identity and purity of this compound?

- HRMS : Confirm molecular weight (e.g., calculated m/z 214.0373 for C₉H₉ClO₃; experimental m/z 214.0369 ).

- NMR : ¹H NMR shows a singlet for the methoxy group (~3.8 ppm) and aromatic protons integrating for three substituents. ¹³C NMR identifies carbonyl (C=O) at ~170 ppm .

- HPLC : Purity >98% using a C18 column with mobile phase MeOH:H₂O (70:30) and UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Sparingly soluble in water (<0.1 mg/mL at 25°C) but highly soluble in DMSO (≥50 mg/mL).

- Stability : Stable for >24 months when stored desiccated at -20°C. Aqueous solutions (pH 7.4) degrade <5% over 72 hours at 4°C .

Advanced Research Questions

Q. How can researchers optimize methyl group regioselectivity during synthesis to minimize byproducts?

Q. How should contradictions in reported biological activity (e.g., 5-HT4 receptor agonism vs. antagonism) be addressed?

Q. What strategies resolve discrepancies in spectral data (e.g., HRMS vs. calculated values)?

Q. How can structure-activity relationship (SAR) studies improve pharmacological targeting?

- Substituent modulation : Replace the 4-methyl group with bulkier substituents (e.g., tert-butyl) to enhance receptor binding.

- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.